molecular formula C20H16BrFN2O2 B11322988 2-(4-bromophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide

2-(4-bromophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11322988
M. Wt: 415.3 g/mol
InChI Key: GSHGQFGBRRUMFT-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a bromophenoxy group, a fluorophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate. This intermediate is then reacted with 3-fluorobenzylamine and 2-pyridinecarboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The bromophenoxy and fluorophenyl groups may facilitate binding to enzymes or receptors, while the pyridinyl group can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENOXY)-N-[(3-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
  • 2-(4-BROMOPHENOXY)-N-[(3-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE

Uniqueness

2-(4-BROMOPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. The combination of bromophenoxy, fluorophenyl, and pyridinyl groups provides a distinct chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C20H16BrFN2O2

Molecular Weight

415.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C20H16BrFN2O2/c21-16-7-9-18(10-8-16)26-14-20(25)24(19-6-1-2-11-23-19)13-15-4-3-5-17(22)12-15/h1-12H,13-14H2

InChI Key

GSHGQFGBRRUMFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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